4-[4-(4,6-dimethyl-2-pyrimidinyl)piperazino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
Preparation Methods
The synthesis of 4-[4-(4,6-dimethyl-2-pyrimidinyl)piperazino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine scaffold. This can be achieved through various synthetic routes, including cyclization reactions and condensation processes. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and pyrimidine precursors .
Industrial production methods typically involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
4-[4-(4,6-dimethyl-2-pyrimidinyl)piperazino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[4-(4,6-dimethyl-2-pyrimidinyl)piperazino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 4-[4-(4,6-dimethyl-2-pyrimidinyl)piperazino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can disrupt the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds to 4-[4-(4,6-dimethyl-2-pyrimidinyl)piperazino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities and is used in cancer research.
Quinazoline: Another fused pyrimidine derivative with potential anticancer properties.
The uniqueness of this compound lies in its specific structural features and its potent inhibitory activity against CDK2, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8/c1-15-12-16(2)26-21(25-15)28-10-8-27(9-11-28)19-18-13-24-29(20(18)23-14-22-19)17-6-4-3-5-7-17/h3-7,12-14H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHHDYQKFCOFJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.